4-Methyl-4'-thiomorpholinomethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

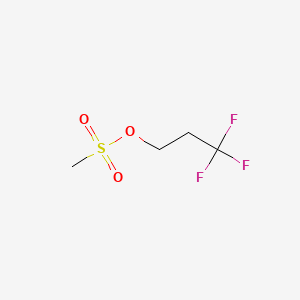

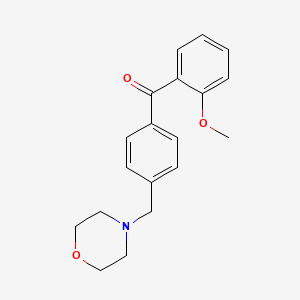

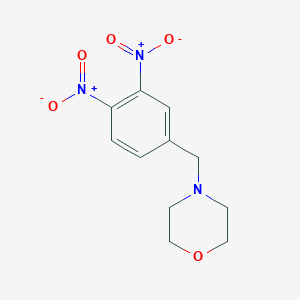

4-Methyl-4’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C19H21NOS . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-Methyl-4’-thiomorpholinomethylbenzophenone is represented by the formula C19H21NOS . The molecular weight of this compound is 311.4 g/mol.Physical And Chemical Properties Analysis

4-Methyl-4’-thiomorpholinomethylbenzophenone has a molecular weight of 311.4 g/mol. More detailed physical and chemical properties are not provided in the search results and would likely require laboratory analysis to determine.科学的研究の応用

Antimicrobial Activity

One of the key applications of derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone, particularly thiomorpholine derivatives, is in antimicrobial activities. Kardile and Kalyane (2010) synthesized aromatic and heterocyclic derivatives aimed at increasing the microbial intracellular concentration and decreasing microbial resistance. Their study found these new compounds exhibited significant antimicrobial properties D. Kardile & N. Kalyane, 2010.

Photophysics in Polymer Synthesis

In the field of polymer science, derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have been used in the synthesis and study of photophysical properties of polymers. Jenekhe, Lu, and Alam (2001) synthesized donor−acceptor conjugated copolymers and oligomers and investigated their solution and solid-state photophysics S. Jenekhe, Liangde Lu, & Maksudul M. Alam, 2001.

Corrosion Inhibition

Another significant application is in the area of corrosion inhibition. Prabhu et al. (2008) investigated the effects of certain Schiff’s bases on the corrosion of mild steel in hydrochloric acid solution. Their study showed that these compounds, which include derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone, were effective in inhibiting corrosion R. Prabhu et al., 2008.

Synthesis and Structural Analysis

In terms of synthesis and structural analysis, Sun et al. (2021) synthesized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and determined its structure using various spectroscopic methods and X-ray diffraction Hong Sun et al., 2021.

Biodegradation and Chemotaxis

In environmental science, derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have been studied for their biodegradation properties. Bhushan et al. (2000) isolated a microorganism capable of degrading 3-methyl-4-nitrophenol, a compound related to 4-Methyl-4'-thiomorpholinomethylbenzophenone, highlighting its potential in environmental decontamination B. Bhushan et al., 2000.

Fluorescent Chemosensor

Derivatives of 4-Methyl-4'-thiomorpholinomethylbenzophenone have also been used in the development of fluorescent chemosensors. Manna, Chowdhury, and Patra (2020) presented a Schiff base receptor derived from this compound for detecting Al3+ ions, demonstrating its utility in chemical analysis A. K. Manna, S. Chowdhury, & G. Patra, 2020.

Safety And Hazards

特性

IUPAC Name |

(4-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGCJZZOIOYLLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642899 |

Source

|

| Record name | (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4'-thiomorpholinomethylbenzophenone | |

CAS RN |

898782-28-0 |

Source

|

| Record name | Methanone, (4-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)

![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)